4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGHGLKHHVFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Michael Addition and Cyclization
A prominent method for preparing pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity involves organocatalytic asymmetric Michael addition reactions. This approach was reported for related pyrrolidine derivatives and can be adapted for the 3,5-dimethoxyphenyl-substituted analog:
- Step 1: Enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by chiral organocatalysts, yielding intermediates with high enantiomeric excess (up to 97% ee).
- Step 2: Subsequent cyclization and reduction steps produce the pyrrolidine-3-carboxylic acid scaffold with the desired stereochemistry.
This method offers concise synthesis with good stereocontrol and yields.
Boc-Protected Pyrrolidine Intermediates
The use of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom of the pyrrolidine ring is common to facilitate selective functional group transformations:
- Starting from pyrrolidine derivatives, the 3,5-dimethoxyphenyl substituent is introduced via arylation reactions or by using appropriately substituted starting materials.
- The Boc group protects the amine during carboxylation or oxidation steps to install the carboxylic acid at the 3-position.
- After completion of the synthesis, Boc deprotection yields the free amine form of the compound.
An example is the synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, which has been characterized and used as an intermediate in medicinal chemistry.
Enantioselective Hydrogenation of Pyrrolidine Precursors
Patent literature describes an economical and efficient enantioselective hydrogenation method to prepare chiral pyrrolidine-3-carboxylic acids:
- Halogenated aryl-substituted pyrrolidine precursors are subjected to catalytic hydrogenation under moderate conditions.
- This yields the desired enantiomerically enriched pyrrolidine-3-carboxylic acids with high yields and purity.
- Although the patent focuses on halogen-aryl derivatives, the methodology can be adapted for dimethoxyphenyl analogs.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Michael Addition | Nitroalkane, chiral organocatalyst | Enantioselective addition to enoate intermediate, high ee |
| 2 | Cyclization and Reduction | Acid/base workup, reducing agents | Formation of pyrrolidine ring with stereocenters |
| 3 | Amine Protection | Boc anhydride, base | Boc-protected pyrrolidine intermediate |
| 4 | Aryl Substitution | 3,5-Dimethoxyphenyl reagent or precursor | Introduction of 3,5-dimethoxyphenyl group |
| 5 | Deprotection and Carboxylation | Acidic conditions (e.g., TFA) | Removal of Boc group, formation of free acid |
| 6 | Purification | Chromatography (e.g., silica gel) | Isolation of pure compound |
Characterization and Purification
- Purification: Typically achieved by chromatographic methods such as silica gel column chromatography or preparative HPLC to separate stereoisomers and remove impurities.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, optical rotation, and chiral HPLC to verify stereochemistry and purity.
Research and Application Context
- The compound serves as a valuable intermediate in drug discovery, especially for central nervous system-targeting agents due to its structural similarity to biologically active pyrrolidine derivatives.
- Modifications on the pyrrolidine ring and aryl substituents influence biological activity and binding affinity, making synthetic access to stereochemically pure forms critical.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic or pyrrolidine derivatives.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. 4-Methoxyphenyl Analogue
- Compound : (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid (14{2,8})
- Molecular Formula : C20H24N4O4
- Key Differences :
- Single methoxy group at the 4-position instead of 3,5-dimethoxy.
- Reduced steric hindrance and electron-donating capacity compared to the 3,5-dimethoxy derivative.
- Performance : Lower crude yield (45%) and purity (76% LC) compared to 14{3,4} (76% yield, 97% purity), suggesting that the 3,5-dimethoxy substitution enhances synthetic efficiency .
b. Trifluoromethylphenyl Ureido Derivative
- Compound : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5})
- Molecular Formula : C23H26F3N3O5
- Key Differences :
- Incorporation of a trifluoromethylphenyl ureido group.
- Increased molecular weight (482.2 g/mol vs. 414.2 g/mol for 14{3,4}) and hydrophobicity.
- Performance : High purity (99% LC) but moderate yield (63%), indicating that electron-withdrawing groups like -CF3 may complicate synthesis despite improving purity .
Backbone Modifications: Pyrrolidine vs. Other Heterocycles
a. 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Compound : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
- Key Differences: Contains a ketone group at the 5-position instead of the 3,5-dimethoxyphenyl substituent. Applications: Primarily used as an intermediate in agrochemicals and food additives, unlike the pharmacologically targeted 3,5-dimethoxy derivative .
b. Difluorophenyl Analogues
- Compound : rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
- Key Differences :
Derivative Forms: Salts and Protected Intermediates
a. Hydrochloride Salt
Key Data Tables
Research Findings and Trends
- Synthetic Efficiency: The 3,5-dimethoxyphenyl group confers higher yields (76%) and purity (97%) compared to monosubstituted analogues, likely due to symmetric substitution favoring crystallization .
- Biological Relevance : Fluorinated and trifluoromethylated derivatives show promise in enhancing metabolic stability and target binding, as seen in the 99% purity of 14{3,5} .
- Commercial Demand : High-purity hydrochloride salts are prioritized in pharmaceutical supply chains, reflecting their role in scalable API production .
Biological Activity
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structure that includes a pyrrolidine ring and a carboxylic acid functional group, which may contribute to its biological activity. The following sections will explore the biological activities associated with this compound, including enzyme inhibition, receptor interactions, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. Such interactions can be crucial for modulating metabolic pathways.
- Receptor Binding : The structural characteristics allow it to act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Pathway Modulation : By affecting key proteins or enzymes within biochemical pathways, the compound can modulate various biological processes.
Biological Activities
Research has indicated several notable biological activities of this compound:
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticancer Potential : Preliminary studies suggest that this compound could have cytotoxic effects against cancer cell lines. For instance, in vitro assays have shown varying degrees of effectiveness against human multiple myeloma cells (RPMI 8226) with IC50 values indicating significant inhibition of cell viability .
- Antiviral Activity : Some derivatives of pyrrolidine compounds have demonstrated antiviral properties, suggesting that this compound might also possess similar activities against viral pathogens .
Case Studies and Research Findings
A synthesis of current research highlights the compound's potential applications and effectiveness:
-
Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on RPMI 8226 cells using an MTT assay. The results indicated that certain concentrations resulted in significant reductions in cell viability (see Table 1) .
Compound Concentration (µM) IC50 (µM) Compound A 10 25 Compound B 100 15 Compound C 500 Not Effective - Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed promising results. The hydrophobic and hydrogen bonding interactions facilitated by the dimethoxyphenyl group were noted to enhance binding efficacy.
Comparative Analysis with Related Compounds
The unique structural features of this compound set it apart from similar compounds. A comparative analysis is presented in Table 2:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound D | Pyrrolidine ring with different substituents | Variations in biological activity due to different substitutions |
| Compound E | Similar pyrrolidine framework | Potential for different receptor binding profiles |
Q & A
Q. What are the optimized synthetic routes for 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during intermediate steps, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final carboxylic acid .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 3,5-dimethoxyphenyl moiety to the pyrrolidine core .
- Purification : Column chromatography or recrystallization to achieve >95% purity, with verification via HPLC and NMR .
Q. How is the compound’s stereochemistry characterized?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers, with mobile phases optimized for polar functional groups .
- X-ray Crystallography : Resolve absolute configuration by analyzing single crystals grown from ethanol/water mixtures .
- Optical Rotation : Compare specific rotation values (e.g., [α]D²⁵) with literature data for stereoisomeric verification .
Q. What stability considerations are critical during storage and handling?
Q. How are common impurities identified during synthesis?
Q. What role do protecting groups play in the synthesis?
- Boc Protection : Prevents unwanted side reactions (e.g., lactam formation) during coupling steps. Deprotection with HCl yields the free carboxylic acid .
- Methyl Ester Intermediates : Facilitate solubility in organic solvents; subsequent hydrolysis with LiOH generates the final acid .
Advanced Research Questions
Q. How does stereochemistry influence biological activity?
- Enantiomeric Selectivity : (3R,4S)- and (3S,4R)-enantiomers show distinct binding affinities to targets like viral proteases. For example, (3R,4S)-enantiomers exhibit IC₅₀ values 10-fold lower than their counterparts in enzyme inhibition assays .
- Structural Dynamics : Molecular docking studies reveal that the (3R,4S) configuration optimizes hydrogen bonding with active-site residues (e.g., catalytic aspartate in HIV-1 protease) .
Q. What methodologies resolve contradictory analytical data (e.g., NMR vs. HPLC)?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity discrepancies. For example, overlapping peaks in ¹H NMR can be resolved via ¹³C DEPT-135 .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 287.74 for hydrochloride salt vs. 251.28 for free base) .
Q. How can computational modeling guide structural optimization?
- DFT Calculations : Predict reactive sites for electrophilic substitution (e.g., C-5 of pyrrolidine) to design analogs with enhanced stability .
- MD Simulations : Simulate binding kinetics to optimize substituent effects (e.g., fluorination of the phenyl ring for improved membrane permeability) .
Q. What in vitro models are suitable for evaluating biological activity?
Q. How do structural modifications impact pharmacokinetics?
- LogP Optimization : Introduce trifluoromethyl groups to the phenyl ring to enhance lipophilicity (e.g., LogP increase from 1.2 to 2.5), improving blood-brain barrier penetration .
- Metabolic Stability : Replace methoxy groups with deuterated analogs to reduce CYP450-mediated demethylation, as shown in hepatocyte clearance assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
